molecular formula C15H19N3O3S B6715480 N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N-methyl-1H-pyrazole-5-carboxamide

N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6715480
M. Wt: 321.4 g/mol
InChI Key: GRDPTUBOAWNXTK-UHFFFAOYSA-N
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Description

N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with a complex structure It features a pyrazole ring, a carboxamide group, and a phenyl ring substituted with methoxy and methylsulfanyl groups

Properties

IUPAC Name

N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N-methyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-18(15(19)11-5-6-16-17-11)9-10-7-12(20-2)13(21-3)8-14(10)22-4/h5-8H,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDPTUBOAWNXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1SC)OC)OC)C(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the substituted phenyl ring, followed by the formation of the pyrazole ring and subsequent coupling to form the final carboxamide structure. Key reagents and conditions include:

    Starting Materials: 4,5-dimethoxy-2-methylsulfanylbenzaldehyde, hydrazine derivatives, and methylamine.

    Reaction Conditions: Reactions are often carried out under reflux conditions in solvents like ethanol or toluene, with catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Halides, thiols, amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic effects.

    Materials Science: The compound’s unique structural features may make it useful in the design of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-[(4,5-dimethoxyphenyl)methyl]-N-methyl-1H-pyrazole-5-carboxamide: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.

    N-[(4-methoxy-2-methylsulfanylphenyl)methyl]-N-methyl-1H-pyrazole-5-carboxamide: Has fewer methoxy groups, potentially altering its chemical properties and interactions.

Uniqueness

N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N-methyl-1H-pyrazole-5-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both methoxy and methylsulfanyl groups on the phenyl ring, along with the pyrazole and carboxamide functionalities, makes it a versatile compound for various applications.

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